molecular formula C24H20FN3OS B2542366 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 321998-32-7

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime

Cat. No.: B2542366
CAS No.: 321998-32-7
M. Wt: 417.5
InChI Key: VGEVUIKOYUPHKE-WGOQTCKBSA-N
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Description

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocycles

  • The chemistry of pyrazoline derivatives, like the compound , involves their use as a building block for synthesizing various heterocyclic compounds. These compounds are valuable in synthesizing pyrazolo-imidazoles, thiazoles, spiropyrans, and more, due to their unique reactivity. Such derivatives have applications in creating dyes and other heterocyclic compounds under mild reaction conditions (Gomaa & Ali, 2020).

Antioxidant Activity

  • Research on isoxazolone derivatives, which share a similar heterocyclic structure with the target compound, indicates that these molecules exhibit significant antioxidant properties. These derivatives are synthesized via a multi-component reaction involving aromatic aldehydes, showcasing their potential in creating molecules with medicinal properties (Laroum et al., 2019).

Inhibition of Monoamine Oxidase

  • Pyrazoline, a core structure related to the compound of interest, has been identified as a promising scaffold for the inhibition of Monoamine Oxidase (MAO), a target for antidepressant and neuroprotective drugs. Derivatives of pyrazoline, especially with substitutions at specific positions, have shown significant activity towards MAO, suggesting the potential therapeutic applications of these compounds (Mathew et al., 2013).

Development of Anticancer Agents

  • The Knoevenagel condensation, a reaction mechanism relevant to the synthesis of the compound , has been extensively utilized in the development of anticancer agents. This reaction facilitates the creation of α, β‐unsaturated ketones/carboxylic acids, leading to the generation of biologically active molecules targeting various cancer-related proteins and DNA (Tokala et al., 2022).

Properties

IUPAC Name

(E)-N-[(3-fluorophenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3OS/c1-28-24(30-21-13-6-3-7-14-21)22(23(27-28)19-10-4-2-5-11-19)16-26-29-17-18-9-8-12-20(25)15-18/h2-16H,17H2,1H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEVUIKOYUPHKE-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=CC(=CC=C3)F)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=CC(=CC=C3)F)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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